
Spectroscopic data (NMR, IR, MS) for 3-
Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Isopropylamino-1,2-propanediol

Cat. No.: B1580841 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Isopropylamino-1,2-
propanediol

Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-
Isopropylamino-1,2-propanediol (CAS: 6452-57-9), a critical intermediate in the synthesis of

beta-adrenergic receptor antagonists and a known process-related impurity in pharmaceuticals

such as metoprolol.[1] For researchers, quality control analysts, and drug development

professionals, accurate structural elucidation and purity assessment are paramount. This

document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, grounded in first principles and practical application.

The methodologies and interpretations presented herein are designed to serve as a robust

reference for the unambiguous identification and characterization of this compound.

Introduction: Chemical Significance and Analytical
Imperative
3-Isopropylamino-1,2-propanediol, with the molecular formula C₆H₁₅NO₂ and a molecular

weight of 133.19 g/mol , is an amino alcohol that serves as a fundamental building block in

medicinal chemistry.[2][3][4] Its structure, featuring a propane-1,2-diol backbone and a

secondary isopropylamino group, provides the necessary scaffold for synthesizing various
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pharmacologically active molecules.[1] Most notably, it is a precursor in the manufacturing of

widely used beta-blockers.[1]

Given its role as both a synthetic precursor and a potential impurity, a thorough understanding

of its spectroscopic signature is essential for regulatory compliance and ensuring the safety

and efficacy of final drug products. This guide moves beyond a simple presentation of data,

focusing instead on the causal relationships between molecular structure and spectral output.

Molecular Structure and Spectroscopic Correlation
The structural features of 3-Isopropylamino-1,2-propanediol dictate its behavior across

different spectroscopic techniques. The key functional groups to consider are:

Hydroxyl Groups (-OH): Two hydroxyl groups (one primary, one secondary) lead to

characteristic broad signals in IR and exchangeable protons in ¹H NMR.

Secondary Amine (-NH-): This group provides a distinct N-H stretch in the IR spectrum and

an exchangeable proton in ¹H NMR. Its adjacent carbons and protons are significantly

influenced by the nitrogen's electronegativity.

Isopropyl Group [-CH(CH₃)₂]: This moiety gives rise to a highly characteristic doublet and

septet pattern in ¹H NMR, providing a clear diagnostic marker.

Aliphatic Backbone (C₃H₇): The three-carbon chain provides the framework, with each

carbon and its attached protons having a unique electronic environment, resulting in distinct

NMR signals.

A logical workflow for spectroscopic analysis begins with confirming the presence of these

functional groups (IR), determining the molecular weight (MS), and finally assembling the

precise connectivity through the detailed map provided by NMR.
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Caption: A logical workflow for structural elucidation.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
Infrared spectroscopy is an invaluable first-pass technique for identifying the functional groups

present in 3-Isopropylamino-1,2-propanediol. The spectrum is expected to be dominated by

strong, broad absorptions in the high-wavenumber region due to hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

Sample Preparation: Place a single drop of neat 3-Isopropylamino-1,2-propanediol liquid

directly onto the ATR crystal (e.g., diamond or germanium).

Background Scan: Perform a background scan with a clean, empty ATR crystal to account

for atmospheric CO₂ and H₂O.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a

range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
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Data Processing: Perform an ATR correction and baseline correction on the resulting

spectrum.

Interpretation of Key IR Absorption Bands
The IR spectra are consistent with the assigned structure.[5] The presence of hydroxyl and

amino groups leads to characteristic absorption bands.

Wavenumber
(cm⁻¹)

Functional Group Vibration Mode
Expected
Appearance

3600 - 3200 O-H and N-H Stretching

Very broad, strong

band due to extensive

hydrogen bonding.

2970 - 2850 C-H (sp³) Stretching Strong, sharp peaks.

1590 - 1490 N-H Bending (Scissoring)
Moderate peak, can

sometimes be broad.

1470 - 1430 C-H Bending Moderate intensity.

1150 - 1050 C-O Stretching

Strong, distinct peak

characteristic of

alcohols.

Expert Insight: The most telling feature is the broad envelope above 3200 cm⁻¹, which confirms

the presence of exchangeable, hydrogen-bonded protons (O-H and N-H). Differentiating the N-

H stretch from the O-H stretch can be challenging due to overlap, but the combination is a

definitive marker for an amino alcohol.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues

through the analysis of its fragmentation patterns. For a molecule like 3-Isopropylamino-1,2-
propanediol, Electron Ionization (EI) is a common technique used in conjunction with Gas

Chromatography (GC-MS).[2][6]
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Experimental Protocol: GC-MS with Electron Ionization
(EI)

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like

methanol or dichloromethane (e.g., 1 mg/mL).

GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary

column (e.g., DB-5ms). Use a temperature program that allows for the elution of the analyte,

for instance, starting at 50°C and ramping to 250°C.

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where

it is bombarded with high-energy electrons (typically 70 eV).

Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum
Molecular Ion: The molecular formula C₆H₁₅NO₂ corresponds to a molecular weight of 133.19

g/mol .[2] The molecular ion peak (M⁺) at m/z = 133 may be weak or absent in EI-MS due to

the molecule's instability. However, the protonated molecule [M+H]⁺ at m/z = 134 would be

prominent in soft ionization techniques like Electrospray Ionization (ESI).

Key Fragmentation Pathways: The fragmentation is primarily driven by the nitrogen atom and

the hydroxyl groups, which stabilize adjacent carbocations.

Alpha-Cleavage: The most favorable fragmentation is cleavage of the C-C bond adjacent to

the nitrogen atom (α-cleavage). This leads to the formation of a stable iminium ion. The

primary fragment is expected at m/z = 102, resulting from the loss of a CH₂OH radical. An

alternative α-cleavage can result in a fragment at m/z = 72.

Loss of Isopropyl Group: Cleavage of the N-isopropyl bond can occur.

Loss of Water: Dehydration from the diol moiety can lead to a fragment at [M-18]⁺.
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Caption: Predicted major fragmentation pathways in EI-MS.

m/z Value Proposed Fragment Ion Significance

133 [C₆H₁₅NO₂]⁺ Molecular Ion (M⁺)

118 [M - CH₃]⁺ Loss of a methyl group

102 [M - CH₂OH]⁺
Base Peak, characteristic α-

cleavage

72 [CH₂=N⁺H-CH(CH₃)₂] Characteristic α-cleavage

58 [CH(CH₃)₂-N⁺H₂] Isopropylamine fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Map
NMR spectroscopy provides the most detailed information, confirming the carbon skeleton and

the precise arrangement of protons. For publication-quality data, experiments should be run in

a deuterated solvent such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃).

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve ~10-20 mg of 3-Isopropylamino-1,2-propanediol in ~0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of

Tetramethylsilane (TMS) as an internal standard (0 ppm).
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Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR: Acquire a standard proton spectrum. The spectral width should be set from

approximately -1 to 10 ppm.

¹³C NMR: Acquire a proton-decoupled carbon spectrum. The spectral width should be set

from approximately 0 to 100 ppm for this aliphatic compound.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0 ppm.

¹H NMR Spectral Interpretation (Predicted in CDCl₃)
Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Partner(s)

-CH(OH)- ~3.8 - 3.9 m (multiplet) 1H
-CH₂(OH), -CH₂-

N

-CH₂(OH) ~3.5 - 3.7 m (multiplet) 2H -CH(OH)-

-CH₂-N- ~2.6 - 2.8 m (multiplet) 2H -CH(OH)-, -NH-

-NH-CH(CH₃)₂ ~2.8 - 3.0 septet 1H -CH(CH₃)₂

-NH-CH(CH₃)₂ ~1.0 - 1.1 d (doublet) 6H -NH-CH(CH₃)₂

-OH, -NH Variable (broad) s (singlet) 3H
(exchanges with

D₂O)

Expert Insight: The most diagnostic signals are the doublet at ~1.1 ppm (6H) and the

corresponding septet at ~2.9 ppm (1H), which are a classic signature of an isopropyl group

attached to an electronegative atom. The complex multiplets for the propanediol backbone

protons arise from diastereotopicity and complex spin-spin coupling. Running a COSY

experiment would be instrumental in confirming the H-H correlations.

¹³C NMR Spectral Interpretation (Predicted in CDCl₃)
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Carbon Assignment Chemical Shift (δ, ppm)

-CH(OH)- ~68 - 72

-CH₂(OH) ~64 - 67

-CH₂-N- ~52 - 56

-NH-CH(CH₃)₂ ~48 - 52

-NH-CH(CH₃)₂ ~22 - 24

Expert Insight: The number of signals (5) immediately confirms the molecular symmetry. The

downfield signals (~64-72 ppm) are characteristic of carbons bonded to oxygen, while those in

the ~48-56 ppm range are typical for carbons bonded to nitrogen. The upfield signal around 23

ppm is definitively assigned to the two equivalent methyl carbons of the isopropyl group.

Conclusion
The spectroscopic characterization of 3-Isopropylamino-1,2-propanediol is straightforward

when a systematic, multi-technique approach is employed. IR spectroscopy rapidly confirms

the presence of the key hydroxyl and amino functional groups. Mass spectrometry validates the

molecular weight and provides structural clues through predictable α-cleavage fragmentation

patterns. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous confirmation of the

molecular structure, from the characteristic isopropyl group signals to the distinct carbons of the

propanediol backbone. The integrated data presented in this guide serves as a reliable and

authoritative reference for researchers and analysts in the pharmaceutical industry, enabling

confident identification and quality assessment of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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